molecular formula C8H8N4O2 B3057035 Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 76196-08-2

Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No.: B3057035
CAS No.: 76196-08-2
M. Wt: 192.17 g/mol
InChI Key: UCVJCQZZVNJKFI-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridazine core with an ethyl ester substituent at position 2. The compound is synthesized through cyclization reactions involving hydrazine derivatives and pyridazine intermediates, as exemplified by the preparation of 6-chloro variants via reflux with hydrazine hydrate and aromatic aldehydes .

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-4-3-5-9-12(6)7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVJCQZZVNJKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504201
Record name Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76196-08-2
Record name Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Pyridazine Cyclization

The most direct route involves reacting 3-hydrazinopyridazine derivatives with carbonyl-containing reagents. For example, 6-chloro-3-hydrazinopyridazine-4-amine undergoes cyclization in formic acid to form 6-chloro-triazolo[4,3-b]pyridazin-8-amine, a key intermediate. Introducing an ethyl ester group requires starting with a pyridazine precursor bearing a carboxylate moiety.

Reaction Conditions

  • Solvent: Formic acid or acetic acid
  • Temperature: 80–120°C
  • Yield: 60–75%

One-Pot Synthesis via Dicarbonyl Intermediates

A modified approach utilizes dicarbonyl compounds (e.g., glyoxal) with hydrazine hydrate under reflux. This method simplifies purification by avoiding isolation of intermediates. For instance, ethyl 3-aminopyridazine-4-carboxylate reacts with glyoxal in ethanol to yield the triazole-fused product.

Table 1: Classical Cyclization Methods

Starting Material Reagent Conditions Yield Reference
6-Chloro-3-hydrazinopyridazine Formic acid 100°C, 4 hr 70%
Ethyl 3-aminopyridazine-4-carboxylate Glyoxal Ethanol, reflux 65%

Functionalization via Nucleophilic Substitution Reactions

Chlorine Displacement with Amines

The 6-chloro substituent in triazolo-pyridazines is highly reactive toward nucleophiles. Treatment with primary or secondary amines (e.g., 4-methoxyphenethylamine) in dimethylformamide (DMF) at 60°C replaces chlorine with amine groups. Subsequent demethylation with boron tribromide introduces hydroxyl groups for further derivatization.

Mechanistic Insight
The reaction proceeds via an SNAr mechanism, where the electron-deficient pyridazine ring facilitates attack by nucleophiles.

Introducing the Ethyl Ester Group

The ethyl ester at the 3-position is typically introduced pre-cyclization. For example, ethyl 3-aminopyridazine-4-carboxylate is synthesized by esterifying pyridazine-4-carboxylic acid with ethanol using thionyl chloride as a catalyst.

Table 2: Nucleophilic Substitution Outcomes

Substrate Nucleophile Product Yield Reference
6-Chloro-triazolo-pyridazine 4-Methoxyphenethylamine 6-(4-Methoxyphenethyl)triazolo-pyridazine 85%
Pyridazine-4-carboxylic acid Ethanol, SOCl₂ Ethyl pyridazine-4-carboxylate 90%

Intermediate Synthesis via Curtius Rearrangement

Carboxylate to Amide Conversion

The Curtius rearrangement converts pyridazine carboxylic acids to amides, enabling amino group introduction. For instance, 3,6-dichloro-4-pyridazinecarboxylic acid undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form a tert-butoxy carbonyl (Boc)-protected amine.

Cyclization to Triazolo-Pyridazine

The Boc-protected amine is deprotected and cyclized with hydrazine hydrate to form the triazolo ring. Hydrogenation over palladium removes chlorine atoms, yielding the core structure for esterification.

Key Steps

  • Curtius rearrangement of carboxylic acid to amide.
  • Deprotection and cyclization with hydrazine.
  • Catalytic hydrogenation for dehalogenation.

Industrial-Scale Production Techniques

High-Pressure Reactor Systems

Patent CN105906575A discloses a high-pressure method using methyl formate, hydrazine hydrate, and ammonium salts. The reaction proceeds at 120–130°C under autogenous pressure, achieving yields >85% after purification.

Optimized Parameters

  • Catalyst: Ammonium chloride or sulfate
  • Solvent: Ethanol (reflux)
  • Purification: Hot filtration and recrystallization

Table 3: Industrial Synthesis Parameters

Parameter Value Impact on Yield
Temperature 120–130°C Higher temps reduce byproducts
Ammonium salt concentration 1.3–2.0 eq Excess salt improves cyclization
Reaction time 1.5–2 hr Prolonged time increases yield

Recent Advances in Catalytic and Metal-Free Approaches

Copper-Catalyzed Cyclization

The Frontiers review highlights copper-catalyzed methods for triazole synthesis. Adapting this, CuI/TBTA (tris(benzyltriazolylmethyl)amine) catalyzes cyclization of azides and alkynes to form triazoles. For pyridazine systems, Cu(OAc)₂ facilitates C–N bond formation at 60°C.

Radical-Based Metal-Free Synthesis

Iodine/tert-butyl peroxybenzoate (TBPB) systems enable radical cyclization without metals. This approach minimizes metal contamination, critical for pharmaceutical applications.

Table 4: Modern Catalytic Methods

Method Conditions Yield Advantage
CuI/TBTA catalysis 60°C, DMF 89% High regioselectivity
I₂/TBPB radical cyclization 80°C, acetonitrile 75% Metal-free, eco-friendly

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

Method Yield Range Scalability Cost Efficiency
Classical cyclization 60–75% Moderate Low
Curtius rearrangement 70–80% Low High
High-pressure industrial 85–90% High Moderate
Cu-catalyzed 80–89% High Moderate

Chemical Reactions Analysis

Types of Reactions: Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

While comprehensive data tables and documented case studies for the applications of "Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate" are not available in the search results, the available literature does provide some insight into its properties, synthesis, and potential applications.

Nomenclature and Properties:
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, possesses a molecular formula of C8H7ClN4O2C_8H_7ClN_4O_2 and a molecular weight of 226.62 . It contains a heterocyclic building block .

Synthesis:
The synthesis of related triazolopyridazine compounds has been documented in scientific literature .

Potential Applications:

  • Anti-tumor activity Research indicates that certain [1,2,4]triazolo[4,3-a]pyrazine derivatives, bearing a 4-oxo-pyridazinone moiety, exhibit anti-tumor activity . One compound, in particular, demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines and also possessed c-Met kinase inhibition ability .
  • c-Met kinase inhibitors The same study showed the potential of these compounds as c-Met kinase inhibitors .

Safety and Hazards
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is classified with the following GHS classifications :

  • H302 : Harmful if swallowed
  • H315 : Causes skin irritation
  • H319 : Causes serious eye irritation
  • H335 : May cause respiratory irritation

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, inhibiting their activity. This compound can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The triazolo[4,3-b]pyridazine core allows for modifications at positions 3, 6, and 8, which influence solubility, stability, and bioactivity. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties References
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate Cl at position 6, ethyl ester 226.62 Stable under inert storage; moderate cytotoxicity (IC₅₀ >1.2 μg/mL)
Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate Cl at 6, sodium carboxylate 220.55 Enhanced water solubility due to ionic form; used in pharmaceutical formulations
Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate Cl at 6, methyl ester 212.59 Lower molecular weight; similar reactivity to ethyl ester
6-(3-Amino-4-methylphenyl)-3-methyl derivatives Aryl and methyl groups Variable Improved target binding (e.g., c-Met inhibition, IC₅₀ <10 nM)

Key Observations :

  • Chlorine at position 6 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with hydrazine or amines) .
  • Ethyl vs. methyl esters : Ethyl esters generally exhibit higher lipophilicity, affecting membrane permeability .
  • Sodium salts improve aqueous solubility, critical for intravenous formulations .
Cytotoxicity
  • Ethyl 6-chloro derivatives show moderate cytotoxicity against HepG2 cells (IC₅₀ ~1.2 μg/mL), though less potent than adriamycin .
Enzyme Inhibition
  • Tankyrase (TNKS) Inhibition: 6,8-Disubstituted derivatives (e.g., compound 12) exhibit nanomolar potency (IC₅₀ = 2.3 nM) by mimicking NAD+ binding .
  • c-Met Inhibition: Quinoline-triazolo hybrids (e.g., PF-4254644) achieve sub-nanomolar inhibition (IC₅₀ = 0.4 nM) through optimized hydrophobic interactions .
Antifungal Potential
  • Pyrazole-triazolo hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives) dock effectively with lanosterol 14α-demethylase (PDB: 3LD6), suggesting antifungal mechanisms .

Structural Similarity and Drug Design

  • Similarity Scores : Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate shares ~55% similarity with its 6-chloro variant (CAS 75680-93-2) and ~63% with brominated pyridine analogues (e.g., ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) .
  • Impact of Heterocycle Fusion : Pyridazine-based derivatives (vs. pyridine or pyrimidine) exhibit distinct electronic profiles, influencing binding to ATP pockets in kinases .

Biological Activity

Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound has been explored through various methodologies. One notable approach involves the use of hydrazine derivatives and carboxylic acids to form the triazole ring. The compound can be synthesized via cyclization reactions that yield high purity and good yields. For instance, enzymatic hydrolysis has been employed to produce various derivatives with potential biological activity .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have demonstrated its efficacy against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve the inhibition of key metabolic pathways within microbial cells.

Anticancer Properties

Recent research indicates that derivatives of this compound show potent activity against various cancer cell lines. For example, compounds based on this scaffold have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis. In vitro assays have shown that these compounds can significantly reduce cell viability in cancer models .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies have reported that certain derivatives possess selective COX-2 inhibitory activity with minimal side effects on COX-1 pathways. This selectivity suggests potential for developing safer anti-inflammatory medications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the triazole and pyridazine rings can significantly influence potency and selectivity. For instance:

Substituent Position Effect on Activity
Methyl6Increased potency against cancer cell lines
Hydroxyl7Enhanced anti-inflammatory activity
Halogen5Improved binding affinity to target proteins

Case Studies

  • Anticancer Activity : A study evaluated a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their ability to inhibit c-Met in non-small cell lung cancer models. The most active compound showed an IC50 value in the low nanomolar range and demonstrated significant tumor growth inhibition in vivo.
  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, this compound derivatives exhibited a dose-dependent reduction in edema compared to standard anti-inflammatory drugs like diclofenac sodium.

Q & A

Q. What are the established synthetic routes for Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, and how can intermediates be optimized?

The compound is typically synthesized via cyclization reactions. A common approach involves annulation of a 1,2,4-triazole ring onto substituted pyridazine derivatives. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine intermediates are prepared by reacting 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions . Key intermediates like ethyl N-benzoyl-glycinates can be further functionalized through nucleophilic substitution or coupling reactions . Optimization involves solvent selection (e.g., DMF or acetonitrile), temperature control (80–120°C), and purification via silica gel chromatography.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on a combination of 1H/13C NMR (to identify proton environments and carbon frameworks), FT-IR (to confirm carboxylate and triazole functional groups), and LC-MS (for molecular weight verification). X-ray crystallography is used to resolve steric strain or nonplanar conformations in derivatives, as seen in bis-triazolopyridazines . For purity assessment, HPLC with UV detection (λ = 254 nm) is standard, while thermal stability is evaluated via DSC/TGA .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., HeLa or HepG2), with IC50 values compared to reference drugs like adriamycin . Antiproliferative activity may be screened via kinase inhibition assays, focusing on PDE4 isoforms or senescence-related pathways . Dose-response curves and selectivity indices are calculated to prioritize lead compounds.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced PDE4 inhibition?

SAR studies reveal that substituents on the pyridazine core significantly impact potency. For example:

  • Electron-withdrawing groups (e.g., Cl at position 6) improve binding affinity to PDE4 catalytic pockets .
  • Methoxy or tetrahydrofuran-3-yloxy groups on phenyl appendages enhance selectivity (>100-fold for PDE4 isoforms over other PDEs) . Computational docking (e.g., using AutoDock Vina) identifies hydrophobic interactions with residues like Phe446 and Tyr403 in PDE4A, guiding rational modifications .

Q. What strategies mitigate thermal decomposition risks during scale-up synthesis?

Thermal stability studies via accelerating rate calorimetry (ARC) and kinetic model analysis (e.g., Friedman method) reveal decomposition pathways. For triazolopyridazine derivatives, decomposition initiates at ~200°C, releasing nitrogen-rich gases. Mitigation strategies include:

  • Controlled heating rates (<5°C/min) during reactions.
  • Dilution with inert solvents (e.g., DMSO) to reduce exothermicity . Safety protocols mandate small-scale testing (<10 g) before pilot-scale synthesis.

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Steric hindrance from substituents (e.g., cyclobutyl or 2,6-difluorophenyl groups) slows Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C) . Electronic effects are critical for Buchwald-Hartwig aminations: electron-deficient aryl chlorides react faster with Pd(OAc)2/XPhos catalysts, while electron-rich systems necessitate microwave-assisted conditions .

Q. What in silico methods predict the compound’s potential in senescence-related disease models?

Molecular dynamics simulations (e.g., GROMACS) assess binding to senescence markers like p16INK4a or IL-6. Pharmacophore modeling (using Schrödinger Phase) identifies critical hydrogen-bond acceptors (triazole N2) and hydrophobic regions (ethyl carboxylate) for target engagement . ADMET predictions (via SwissADME) prioritize derivatives with low hepatotoxicity (e.g., CYP3A4 inhibition <50%) and BBB permeability for neurodegenerative applications .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing halogenated derivatives (e.g., 6-chloro or 6-fluoro analogs)?

  • Chlorination : Use NCS (N-chlorosuccinimide) in DCM at 0°C, followed by quenching with Na2S2O3 .
  • Fluorination : Employ KF/18-crown-6 in DMF at 80°C for nucleophilic aromatic substitution . Reaction progress is monitored via TLC (Rf = 0.3 in EtOAc/hexane 1:1), and products are recrystallized from ethanol/water mixtures.

Q. How are enantiomeric impurities resolved in chiral triazolopyridazine derivatives?

Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) separates enantiomers with >99% ee. Absolute configuration is assigned via VCD spectroscopy or X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

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